molecular formula C19H22N2O B248292 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide

Numéro de catalogue B248292
Poids moléculaire: 294.4 g/mol
Clé InChI: CNBFEFLOBYVRIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide, also known as Dihydro-β-erythroidine (DHβE), is a synthetic compound that has been extensively studied for its potential use in scientific research. DHβE is a selective antagonist of nicotinic acetylcholine receptors (nAChRs), which are involved in a wide range of physiological processes, including learning and memory, attention, and motor control.

Mécanisme D'action

DHβE acts as a competitive antagonist of nAChRs, which are ligand-gated ion channels that are widely expressed throughout the nervous system. By binding to the receptor site, DHβE prevents the binding of acetylcholine, the endogenous ligand, and inhibits the flow of ions across the membrane. This results in a decrease in the excitability of the neuron, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects
DHβE has been shown to have a wide range of biochemical and physiological effects, depending on the specific nAChR subtype that it targets. In general, DHβE has been shown to decrease the release of dopamine, a neurotransmitter that is involved in reward and motivation, as well as to decrease the release of glutamate, a neurotransmitter that is involved in learning and memory. DHβE has also been shown to decrease the activity of certain brain regions, such as the prefrontal cortex, that are involved in higher cognitive functions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of DHβE for lab experiments is its selectivity for specific nAChR subtypes. This allows researchers to study the specific effects of nAChRs on physiological processes, without the confounding effects of other neurotransmitter systems. However, DHβE also has some limitations, including its relatively low potency and its potential for off-target effects. These limitations can be overcome through careful experimental design and the use of appropriate controls.

Orientations Futures

There are many potential future directions for the study of DHβE and its effects on physiological processes. One area of interest is the role of nAChRs in addiction and substance abuse, as DHβE has been shown to decrease the rewarding effects of drugs of abuse. Another area of interest is the role of nAChRs in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as DHβE has been shown to have neuroprotective effects in animal models. Finally, the development of more potent and selective nAChR antagonists, based on the structure of DHβE, could lead to new therapeutic options for a wide range of neurological disorders.

Méthodes De Synthèse

DHβE is synthesized through a multi-step process that involves the condensation of 3,4-dihydroisoquinoline and o-tolylpropanal, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of DHβE has been optimized over the years to increase the yield and purity of the final product, making it a viable option for scientific research.

Applications De Recherche Scientifique

DHβE has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. Its selective antagonism of nAChRs has been shown to have a wide range of applications, including the study of learning and memory, addiction, and neurodegenerative diseases. DHβE has also been used to study the role of nAChRs in pain modulation, as well as in the regulation of cardiovascular and respiratory functions.

Propriétés

Nom du produit

3-(3,4-Dihydroisoquinolin-2(1H)-yl)-N-o-tolylpropanamide

Formule moléculaire

C19H22N2O

Poids moléculaire

294.4 g/mol

Nom IUPAC

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C19H22N2O/c1-15-6-2-5-9-18(15)20-19(22)11-13-21-12-10-16-7-3-4-8-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22)

Clé InChI

CNBFEFLOBYVRIK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2

SMILES canonique

CC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.